molecular formula C12H7Cl2NO2 B14133813 2,5-Dichloro-4'-nitrobiphenyl CAS No. 2765-22-2

2,5-Dichloro-4'-nitrobiphenyl

Cat. No.: B14133813
CAS No.: 2765-22-2
M. Wt: 268.09 g/mol
InChI Key: RYLQRTVVXONZOV-UHFFFAOYSA-N
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Description

2,5-Dichloro-4’-nitrobiphenyl is a chemical compound with the molecular formula C12H7Cl2NO2 It is a biphenyl derivative characterized by the presence of two chlorine atoms and one nitro group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4’-nitrobiphenyl typically involves the nitration of 2,5-dichlorobiphenyl. One common method includes the reaction of 2,5-dichlorobiphenyl with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of 2,5-Dichloro-4’-nitrobiphenyl may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts and palladium catalysts can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4’-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2,5-Dichloro-4’-aminobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Oxidized biphenyl derivatives.

Scientific Research Applications

2,5-Dichloro-4’-nitrobiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-4’-nitrobiphenyl: Similar structure but with different chlorine substitution pattern.

    4’-Chloro-2-nitrobiphenyl: Lacks one chlorine atom compared to 2,5-Dichloro-4’-nitrobiphenyl.

    2,5-Dichlorobiphenyl: Lacks the nitro group

Uniqueness

Its ability to undergo selective chemical reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

2765-22-2

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

1,4-dichloro-2-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-6-12(14)11(7-9)8-1-4-10(5-2-8)15(16)17/h1-7H

InChI Key

RYLQRTVVXONZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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